(S)-(2-fluorophenyl)(3-(pyrrolidin-2-yl)phenyl)methanone hydrochloride
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Overview
Description
(S)-(2-fluorophenyl)(3-(pyrrolidin-2-yl)phenyl)methanone hydrochloride is a chiral compound that features a fluorophenyl group and a pyrrolidinylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(2-fluorophenyl)(3-(pyrrolidin-2-yl)phenyl)methanone hydrochloride typically involves the following steps:
Formation of the Pyrrolidinylphenyl Intermediate: This step involves the reaction of a pyrrolidine derivative with a phenyl compound under controlled conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, often using a fluorinating agent.
Final Coupling and Hydrochloride Formation: The final step involves coupling the intermediates and converting the product to its hydrochloride salt form.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
(S)-(2-fluorophenyl)(3-(pyrrolidin-2-yl)phenyl)methanone hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-(2-fluorophenyl)(3-(pyrrolidin-2-yl)phenyl)methanone hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-(2-fluorophenyl)(3-(pyrrolidin-2-yl)phenyl)methanone hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(S)-(+)-2-Pyrrolidinemethanol: A chiral building block used in asymmetric synthesis.
®-3-Pyrrolidinol: Another chiral compound with similar structural features.
Uniqueness
(S)-(2-fluorophenyl)(3-(pyrrolidin-2-yl)phenyl)methanone hydrochloride is unique due to its specific combination of a fluorophenyl group and a pyrrolidinylphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H16FNO |
---|---|
Molecular Weight |
269.31 g/mol |
IUPAC Name |
(2-fluorophenyl)-[3-[(2S)-pyrrolidin-2-yl]phenyl]methanone |
InChI |
InChI=1S/C17H16FNO/c18-15-8-2-1-7-14(15)17(20)13-6-3-5-12(11-13)16-9-4-10-19-16/h1-3,5-8,11,16,19H,4,9-10H2/t16-/m0/s1 |
InChI Key |
SSECBCLGSRAAKW-INIZCTEOSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C2=CC(=CC=C2)C(=O)C3=CC=CC=C3F |
Canonical SMILES |
C1CC(NC1)C2=CC(=CC=C2)C(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
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